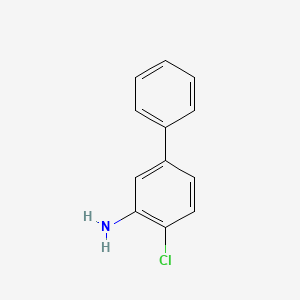

2-Chloro-5-phenylaniline

Description

Contextualization within Halogenated and Phenylated Aromatic Amines

2-Chloro-5-phenylaniline is a prime example of a substituted aniline (B41778), specifically categorized as both a halogenated and a phenylated aromatic amine. The presence of a chlorine atom and a phenyl group on the aniline ring imparts a unique combination of properties to the molecule.

Halogenated Aromatic Amines: The incorporation of halogen atoms, such as chlorine, into the aromatic ring of aniline significantly alters its electronic and physicochemical properties. ccsenet.orgccsenet.org Halogens are electronegative, which can decrease the basicity of the amino group through an inductive effect. This modification can also influence the compound's lipophilicity and its ability to participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and crystal engineering. acs.orgacs.org The position of the halogen substituent is crucial; for instance, an ortho-chloro substituent, as seen in 2-chloro-N-phenylaniline, can exert steric effects that influence the molecule's conformation and reactivity. Halogenated anilines are known to be key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Phenylated Aromatic Amines: The introduction of a phenyl group onto the aniline scaffold creates a biaryl structure. Phenylated anilines, also known as aminobiphenyls, are of significant interest due to their extended π-conjugated systems. This structural feature can lead to interesting photophysical properties and potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and nonlinear optical materials. ccsenet.orgresearchgate.net From a medicinal chemistry standpoint, the phenyl group can provide a scaffold for further functionalization and can interact with hydrophobic pockets in biological targets. solubilityofthings.comontosight.ai

This compound, by combining these two features, presents a chemical scaffold with a rich and complex reactivity profile, making it a valuable subject of study in synthetic and medicinal chemistry.

Significance in Organic Synthesis and Medicinal Chemistry Research Scaffolds

The structural motifs present in this compound make it a significant scaffold in both organic synthesis and medicinal chemistry research.

In Organic Synthesis: Substituted anilines are versatile intermediates. The amino group can be readily diazotized and converted into a wide range of other functional groups. The chlorine atom can participate in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings, allowing for the construction of more complex molecular architectures. ambeed.com The phenyl group can also be a site for further electrophilic substitution reactions. For instance, related compounds like 5-chloro-2-nitrodiphenylamine (B117792) are used in the preparation of substituted phenylbenzimidazoles. chemicalbook.com The synthesis of such substituted anilines often involves multi-step reaction sequences, including nitration and amination steps. google.com

In Medicinal Chemistry: The aniline scaffold is a well-established pharmacophore found in a multitude of approved drugs. The ability to introduce substituents at various positions allows for the systematic exploration of structure-activity relationships (SAR). beilstein-journals.orgmdpi.com The presence of a halogen, particularly chlorine, is a common feature in many pharmaceuticals and can enhance binding affinity, metabolic stability, and cell permeability. researchgate.netchemrxiv.org The phenyl group can serve as a key recognition element for biological targets and can be modified to optimize pharmacokinetic properties. Aromatic amines and their derivatives have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.airesearchgate.net While specific data on the biological activity of this compound is not extensively detailed in the provided results, the structural class it belongs to is of high interest in drug discovery programs. For example, derivatives of 2-chloro-pyridinyl-vinyl-pyridine have been synthesized as potential imaging agents for nicotinic acetylcholine (B1216132) receptors. researchgate.net

Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C12H10ClN | nih.gov |

| Molecular Weight | 203.67 g/mol | nih.gov |

| CAS Number | 1955506-21-4 (hydrochloride) | bldpharm.com |

| SMILES | ClC1=CC=C(NC2=CC=CC=C2)C=C1 | ambeed.com |

| InChI Key | CASDLXCHUTYPAO-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQFQUUHEWDIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504608 | |

| Record name | 4-Chloro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57013-94-2 | |

| Record name | 4-Chloro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Phenylaniline

Strategic Carbon-Nitrogen Bond Formation Approaches

The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of anilines. Classical methods often require harsh reaction conditions, prompting the development of more sophisticated catalytic systems.

Ullmann-Type Condensation Reactions and Catalytic Systems

The Ullmann condensation is a well-established copper-catalyzed reaction for the formation of C-N bonds. rsc.orgbohrium.com Traditionally, these reactions necessitate high temperatures and stoichiometric amounts of copper. rsc.org However, significant advancements have been made through the development of ligand-supported copper catalysts that operate under milder conditions. For the synthesis of N-aryl anilines, the Goldberg reaction, a variation of the Ullmann condensation, is particularly relevant. rsc.org

While specific examples detailing the synthesis of 2-Chloro-5-phenylaniline via Ullmann-type reactions are not extensively reported in the reviewed literature, the general principles can be applied. A plausible synthetic route would involve the coupling of 3-chloroaniline (B41212) with a phenylating agent or the coupling of aniline (B41778) with a 3-chlorobiphenyl (B164846) derivative. The reactivity in Ullmann-type reactions is influenced by the nature of the aryl halide, with aryl iodides being more reactive than aryl chlorides. rsc.org Electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. rsc.org

Modern catalytic systems for Ullmann-type C-N coupling often employ copper(I) salts, such as CuI, in combination with a variety of ligands. These ligands, which can include diamines, amino acids, and phenanthrolines, serve to stabilize the copper catalyst and facilitate the reaction under more benign conditions. bohrium.com The choice of base and solvent also plays a crucial role in the efficiency of the coupling.

| Catalyst System Component | Role in Ullmann-Type C-N Coupling | Common Examples |

| Copper Source | Primary catalyst for the C-N bond formation. | CuI, Cu₂O, Cu powder |

| Ligand | Stabilizes the copper catalyst and improves solubility and reactivity. | 1,10-Phenanthroline, L-proline, N,N'-dimethylethylenediamine (DMEDA) |

| Base | Promotes the deprotonation of the amine nucleophile. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Provides a medium for the reaction and influences reaction temperature. | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Toluene |

Mechanistic Investigations of C-N Coupling Processes

The mechanism of the Ullmann-type C-N coupling reaction is generally understood to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. The key steps are believed to be the coordination of the amine to the copper(I) catalyst, followed by oxidative addition of the aryl halide to the copper center to form a copper(III) intermediate. Subsequent reductive elimination from this intermediate then furnishes the desired N-arylated product and regenerates the active copper(I) catalyst.

Regioselective Carbon-Carbon Bond Formation for Arylation

An alternative and often more convergent approach to synthesizing this compound involves the formation of the biphenyl (B1667301) C-C bond as a key step. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose.

Palladium-Catalyzed Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

The choice of palladium catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura coupling. A variety of palladium sources, such as Pd(OAc)₂ and Pd(PPh₃)₄, can be used, often in combination with phosphine (B1218219) ligands that enhance the catalyst's activity and stability.

| Reaction Component | Function | Examples |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Stabilizes the palladium catalyst and modulates its reactivity. | Triphenylphosphine (PPh₃), XPhos, SPhos |

| Base | Activates the organoboron species. | K₂CO₃, Na₂CO₃, CsF |

| Organoboron Reagent | Phenyl group donor. | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester |

| Organohalide | Electrophilic coupling partner. | 3-Chloro-5-bromoaniline, 1-Bromo-2-chloro-5-nitrobenzene |

C-H Activation as a Direct Arylation Method

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. nih.gov This methodology involves the direct coupling of a C-H bond with an aryl halide or another coupling partner, typically catalyzed by a transition metal such as palladium.

The regioselective C-H arylation of 3-chloroaniline with a suitable phenyl source could potentially provide a direct route to this compound. The directing group ability of the amino group in anilines can influence the regioselectivity of C-H activation, often favoring ortho-functionalization. However, achieving the desired regioselectivity in the presence of a chloro substituent requires careful optimization of the reaction conditions, including the choice of catalyst, ligand, and directing group strategy. Research in this area is ongoing, with the development of new catalytic systems that can achieve high regioselectivity in the C-H functionalization of complex molecules.

Derivatization and Functionalization Pathways for Advanced Scaffolds

Once synthesized, this compound can serve as a versatile building block for the construction of more complex, advanced scaffolds with potential applications in medicinal chemistry and materials science. The presence of the amino group and the biphenyl core allows for a range of derivatization reactions.

One important functionalization pathway for 2-aminobiphenyls is their conversion to carbazoles. This can be achieved through intramolecular C-N bond formation, often catalyzed by palladium. nottingham.edu.myresearchgate.net This transformation provides access to a class of compounds with interesting photophysical and electronic properties.

Furthermore, the amino group of this compound can be transformed into other functional groups or used as a handle for the attachment of various substituents. For instance, diazotization of the amino group followed by Sandmeyer-type reactions can introduce a variety of functionalities at that position. The biphenyl rings can also undergo further electrophilic aromatic substitution reactions, although the regioselectivity of these reactions would be influenced by the existing chloro and amino (or derivatized amino) groups.

The development of synthetic routes to advanced scaffolds from this compound is an active area of research, with the potential to generate novel compounds with tailored properties for specific applications. For example, the synthesis of phenazines and dibenzofurans from 2-aminobiphenyl (B1664054) precursors has been reported, highlighting the utility of this class of compounds as synthetic intermediates. rsc.orgias.ac.in

Considerations for Enantioselective Synthesis (Applicable to related chiral aniline derivatives)

While this compound is an achiral molecule, the synthesis of chiral aniline derivatives is a significant area of research, driven by their importance as building blocks for pharmaceuticals and chiral ligands in asymmetric catalysis. researchgate.netrsc.org Chirality in derivatives related to this compound can be introduced primarily in two ways: by creating a stereogenic center on an alkyl substituent attached to the aniline nitrogen or an adjacent position, or by generating axial chirality due to restricted rotation around the biaryl C-C bond or a C-N bond, known as atropisomerism. nih.govrsc.org

The asymmetric synthesis of such chiral amines is a well-developed field, with transition metal catalysis being one of the most widely used and powerful strategies. acs.org Methodologies like asymmetric hydrogenation, reductive amination, and atroposelective cross-coupling reactions provide robust pathways to these valuable compounds with high levels of stereocontrol. nih.govacs.org

Asymmetric Hydrogenation of Prochiral Imines

One of the most direct and efficient methods for preparing α-chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This approach has been successfully applied to N-aryl imines, which are direct precursors to chiral aniline derivatives. The process typically involves a transition metal catalyst, such as iridium or rhodium, complexed with a chiral ligand. acs.orgnih.gov Iridium complexes featuring phosphino-oxazoline (PHOX) ligands, for instance, have demonstrated high activity and enantioselectivity (up to 97% ee) in the hydrogenation of N-aryl imines. nih.gov Similarly, ruthenium catalysts paired with chiral ligands like (S,S)‐f‐binaphane have been employed in the direct asymmetric reductive amination of ketones with an ammonia (B1221849) source to yield chiral primary amines. researchgate.net

Synthesis of Atropisomeric Anilides and Biaryls

Given the biaryl structure of this compound, the concept of atroposelective synthesis is particularly relevant. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. nih.gov If substituents larger than the current chloro and hydrogen atoms were present at the ortho positions of the phenyl rings, the molecule could become chiral. The catalytic asymmetric synthesis of these C-C and C-N atropisomers has attracted considerable interest. nih.govresearchgate.net

Key strategies include:

Asymmetric Cross-Coupling Reactions: The Suzuki-Miyaura reaction, a powerful tool for constructing biaryl bonds, has been adapted for enantioselective synthesis. Using a palladium catalyst with a chiral phosphine ligand such as KenPhos allows for the coupling of ortho-substituted aryl halides and boronic acids to form axially chiral biaryls with high yields and enantioselectivities (88-94% ee). acs.org

Palladium-Catalyzed Asymmetric Amination: The Buchwald-Hartwig amination has been employed intramolecularly to generate N-C atropisomers with high enantioselectivity. snnu.edu.cn Furthermore, Pd-catalyzed asymmetric allylic N-alkylation has been used to form atropisomeric anilides. researchgate.net

Copper-Catalyzed Reactions: Chiral copper(II)-bisoxazoline complexes have been successfully used in the enantioselective ring-opening of cyclic diaryliodonium salts with various nucleophiles, including thiols and carboxylic acids, to produce functionalized and axially chiral biaryls in excellent yields and enantioselectivities (often >99% ee). researchgate.netnih.govbohrium.com

Biocatalytic Approaches

Modern synthetic chemistry increasingly utilizes enzymes for highly selective transformations. For chiral aniline synthesis, biocatalytic methods offer a complementary strategy. Engineered enzymes have been developed for the asymmetric insertion of carbenes into the N-H bond of anilines, providing an effective route to chiral α-amino acid derivatives. nih.gov Additionally, biomimetic approaches inspired by enzymatic transamination are emerging as a straightforward method to access α-chiral primary amines. researchgate.netrsc.org

The following table summarizes selected methodologies applicable to the synthesis of chiral aniline derivatives.

Research Findings on Enantioselective Synthesis of Chiral Aniline Derivatives

| Methodology | Catalyst/Ligand System | Substrate Type | Key Findings / Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium / Phosphino-oxazoline (PHOX) Ligands | N-Aryl Imines | Provides α-chiral amines with high activity and enantioselectivity, reaching up to 97% enantiomeric excess (ee). | nih.gov |

| Asymmetric Suzuki-Miyaura Coupling | Pd(OAc)₂ / KenPhos | o-Halobenzamides and Naphthylboronic acids | Efficient synthesis of axially chiral biaryl amides with yields of 80-92% and enantioselectivity in the range of 88-94% ee. | acs.org |

| Asymmetric C-H Olefination | Pd(II) / Amino Acid Ligand | Biaryl-2-amines | Directing group strategy enables synthesis of a broad range of axially chiral biaryls with up to 97% ee. | acs.org |

| Copper-Catalyzed Acyloxylation | Cu(OAc)₂ / Chiral Bis(oxazoline) Ligand | Cyclic Diaryliodonium Salts | Produces various axially chiral acyloxylated 2-iodobiaryls, mostly in >99% yield and with >99% ee. | researchgate.netbohrium.com |

| Biocatalytic N-H Insertion | Engineered Heme Enzymes | Anilines and α-diazopropanoate esters | Provides a biocatalytic route to optically active α-amino acid derivatives. | nih.gov |

| Asymmetric Buchwald-Hartwig Amination | Palladium / Chiral Ligands | Amidines or Enamines (intramolecular) | An excellent method for producing N-C atropisomers with high enantioselectivity. | snnu.edu.cn |

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the structure of 2-Chloro-5-phenylaniline. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for the amine protons and the aromatic protons on both phenyl rings.

Amine Protons (-NH₂): A broad singlet is anticipated, typically in the range of 3.5-5.0 ppm. The exact position and broadness can vary with solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Aromatic Protons (Ar-H): The protons on the two aromatic rings would appear in the downfield region, generally between 6.5 and 8.0 ppm. The chloro, amino, and phenyl groups would induce specific splitting patterns (e.g., doublets, triplets, multiplets) based on the coupling between adjacent protons. The protons on the unsubstituted phenyl ring would likely show a complex multiplet, while the protons on the substituted ring would have distinct patterns influenced by both the chloro and amino groups.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would display a unique signal for each carbon atom in a different chemical environment.

Aromatic Carbons: Signals for the 12 aromatic carbons would be expected in the 110-150 ppm range. The carbons directly bonded to the chlorine atom (C-Cl) and the amino group (C-NH₂) would be significantly influenced. The C-Cl carbon signal would be shifted downfield due to the electronegativity of chlorine, while the C-NH₂ carbon signal would also be shifted downfield. The carbon atoms at the junction of the two rings (quaternary carbons) would typically show weaker signals.

Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes |

| Amine | ¹H | 3.5 - 5.0 | Broad singlet, position is solvent and concentration dependent. |

| Aromatic | ¹H | 6.5 - 8.0 | Complex multiplets, doublets, and triplets depending on substitution pattern and coupling. |

| Aromatic (C-H) | ¹³C | 110 - 135 | Signals for protonated aromatic carbons. |

| Aromatic (C-Cl) | ¹³C | 125 - 140 | Deshielded by the electronegative chlorine atom. |

| Aromatic (C-N) | ¹³C | 140 - 150 | Deshielded by the nitrogen atom. |

| Aromatic (Quaternary) | ¹³C | 130 - 150 | Includes carbons at the ring junction; signals are typically weaker. |

To unambiguously assign the signals from 1D NMR and establish the molecular connectivity, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships within the molecule. Cross-peaks would appear between signals of protons that are on adjacent carbons, which is crucial for tracing the connectivity of protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal, greatly aiding the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) by observing their correlations to nearby protons. For this compound, HMBC would be critical for assigning the quaternary carbons at the ring junction and those bonded to the chloro and amino groups by showing their correlations to protons on the same or adjacent rings.

Solid-state NMR (ssNMR) can provide information about the structure, packing, and dynamics of molecules in the solid phase. For a molecule like this compound, ssNMR could potentially be used to study polymorphism (the existence of different crystal structures) and to determine intermolecular interactions in the crystal lattice. However, specific solid-state NMR studies on this compound are not documented in the surveyed literature.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. Specific bonds and functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

An FT-IR spectrum of this compound would provide clear evidence for its key functional groups.

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands would be expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. libretexts.org An N-H bending (scissoring) vibration would likely appear in the 1580-1650 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also be observed between 650-900 cm⁻¹. libretexts.org

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. Carbon-carbon stretching vibrations within the aromatic rings (C=C) are expected to produce several sharp bands in the 1450-1600 cm⁻¹ region.

C-N and C-Cl Vibrations: The C-N stretching vibration for an aromatic amine is typically strong and found in the 1250-1335 cm⁻¹ range. orgchemboulder.com The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy often provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The aromatic ring stretching modes that are strong in the IR spectrum are also typically observed in the Raman spectrum. A particularly strong and characteristic "ring breathing" vibration for the phenyl groups would be expected around 1000 cm⁻¹.

Symmetric Vibrations: Symmetric vibrations of the biphenyl (B1667301) backbone would likely be more intense in the Raman spectrum compared to the IR spectrum. The C-Cl stretch is also Raman active. Due to the lower polarity of the C-C bonds in the aromatic rings, these vibrations often yield strong and sharp signals in Raman spectroscopy, providing valuable structural information.

Table 3.2: Expected Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium | Medium |

| Amine (-NH₂) | Bending (Scissoring) | 1580 - 1650 | Medium-Strong | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Aromatic C-N | Stretch | 1250 - 1335 | Strong | Medium |

| Aromatic C-Cl | Stretch | 600 - 800 | Strong | Strong |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal techniques for elucidating the electronic structure and photophysical properties of molecules. These methods provide insights into the electronic transitions, energy levels, and de-excitation pathways of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is expected to reveal electronic transitions characteristic of its substituted biphenyl and aniline (B41778) moieties. The spectrum of aniline exhibits a primary absorption band around 230 nm and a secondary, fine-structured band around 280 nm. spcmc.ac.in For the biphenyl system, conjugation between the two phenyl rings results in a strong absorption band. However, the planarity of the rings, which influences the extent of this conjugation, can be affected by substitution.

Table 1: Expected UV-Vis Absorption Characteristics of this compound and Related Compounds

| Compound | Expected Primary Absorption Band (λmax, nm) | Expected Secondary Absorption Band (λmax, nm) | Notes |

| Aniline | ~230 | ~280 | Exhibits characteristic primary and secondary bands. spcmc.ac.in |

| Biphenyl | ~252 | - | Strong absorption due to inter-ring conjugation. |

| This compound | Shifted from aniline and biphenyl values | Shifted from aniline and biphenyl values | The exact position will depend on the balance between extended conjugation and steric hindrance. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron impact (EI) mass spectrometry would be expected to yield a molecular ion peak corresponding to its molecular weight.

The fragmentation of this compound would likely proceed through several characteristic pathways observed for polychlorinated biphenyls and related aromatic compounds. nih.govdioxin20xx.orgrsc.org Key fragmentation steps would involve the loss of a chlorine atom and the cleavage of the bond between the two phenyl rings.

Expected Fragmentation Pathways:

Loss of Chlorine: A prominent fragmentation pathway would be the loss of a chlorine radical (Cl•) from the molecular ion, resulting in a fragment ion with a mass 35 or 37 u (due to the isotopes of chlorine) less than the molecular ion.

Cleavage of the Phenyl-Phenyl Bond: Scission of the bond connecting the two aromatic rings would lead to fragment ions corresponding to the individual substituted aniline and phenyl cations.

Loss of HCl: Elimination of a neutral hydrogen chloride (HCl) molecule is another possible fragmentation route.

Ring Fragmentation: Further fragmentation of the aromatic rings could lead to smaller charged species.

The relative abundances of the fragment ions will provide valuable information about the stability of the resulting ions and the strength of the chemical bonds within the molecule. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) would be a characteristic feature in the mass spectrum for all chlorine-containing fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]+• | Molecular ion |

| [M-Cl]+ | Loss of a chlorine atom |

| [C₆H₅NH₂Cl]+• | Fragment corresponding to the chloroaniline moiety |

| [C₆H₅]+ | Phenyl cation |

| [M-HCl]+• | Loss of hydrogen chloride |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure

While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 2-chloro-5-nitroaniline, provides valuable insights into the likely solid-state conformation. In the crystal structure of 2-chloro-5-nitroaniline, the molecule is nearly planar. This planarity is a common feature in such aromatic systems, although significant steric hindrance can lead to puckering or twisting.

For this compound, single crystal X-ray diffraction would precisely determine the dihedral angle between the two phenyl rings. This angle is a critical parameter as it dictates the degree of π-conjugation between the rings. The presence of the ortho-chloro substituent might induce some twisting of the phenyl rings relative to each other to minimize steric strain. The analysis would also confirm the connectivity of the atoms and provide accurate bond lengths and angles for the entire molecule.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular interactions. For this compound, these interactions are expected to include:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···Cl interactions with neighboring molecules. These interactions are crucial in directing the crystal packing.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These can be either face-to-face or offset.

Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region that can interact with a nucleophilic site on an adjacent molecule.

Powder X-ray Diffraction for Bulk Crystalline Phases

A thorough search of scientific literature and crystallographic databases did not yield any publicly available Powder X-ray Diffraction (PXRD) data for the compound this compound. Similarly, no single-crystal X-ray diffraction studies, from which a theoretical powder pattern could be calculated, were found for this specific molecule.

The initial search results provided crystallographic data for a related but distinct compound, 2-Chloro-5-nitroaniline. However, the structural differences between a phenyl group (-C6H5) and a nitro group (-NO2) result in different crystal packing and, consequently, a distinct and non-transferable powder diffraction pattern.

Therefore, a detailed analysis of the bulk crystalline phase of this compound using powder X-ray diffraction, including data tables of 2θ values, d-spacing, and relative intensities, cannot be provided at this time due to the absence of experimental or calculated reference data in the reviewed sources.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. researchgate.netrsc.org The process typically begins with defining a basis set, such as 6-311++G(d,p), and a functional, like B3LYP, which approximates the exchange-correlation energy. researchgate.net

The first step in a DFT study is to find the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. The algorithm systematically adjusts the positions of the atoms to find the configuration with the lowest possible ground state energy. This optimized structure provides fundamental data on bond lengths, bond angles, and dihedral angles.

For 2-Chloro-5-phenylaniline, this analysis would reveal how the chloro and phenyl substituents influence the geometry of the aniline (B41778) ring and the rotational barrier between the two phenyl rings. Natural Bond Orbital (NBO) analysis is often performed on the optimized geometry to study charge distribution, hybridization, and intramolecular charge transfer interactions, which are critical for understanding the molecule's stability.

Illustrative Data: Optimized Geometrical Parameters This table represents the type of data that would be generated from a DFT geometry optimization. The values are hypothetical.

| Parameter | Value |

|---|---|

| C-Cl Bond Length | ~1.75 Å |

| C-N Bond Length | ~1.40 Å |

| Inter-ring C-C Bond Length | ~1.49 Å |

| C-N-H Bond Angle | ~113° |

| Phenyl-Phenyl Dihedral Angle | ~35-45° |

Once the molecule's geometry is optimized, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific bonds and functional groups associated with each frequency can be identified, aiding in the interpretation of experimental spectra.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This analysis identifies the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving promotions of electrons from occupied to unoccupied molecular orbitals.

Illustrative Data: Predicted Spectroscopic Data This table shows example outputs from spectroscopic predictions. The values are hypothetical.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Frequency (cm⁻¹) | ~3450 cm⁻¹ | N-H stretch |

| IR | Frequency (cm⁻¹) | ~750 cm⁻¹ | C-Cl stretch |

| Raman | Frequency (cm⁻¹) | ~1600 cm⁻¹ | C=C ring stretch |

| UV-Vis | λmax (nm) | ~280 nm | π → π* transition |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, stability, and electron conductivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity can be calculated to quantify the molecule's reactive nature.

Illustrative Data: Reactivity Parameters This table provides examples of reactivity indices derived from HOMO-LUMO energies. The values are hypothetical.

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -5.8 |

| LUMO Energy | E_LUMO | -1.2 |

| Energy Gap | ΔE | 4.6 |

| Chemical Hardness | η | 2.3 |

| Electrophilicity Index | ω | 2.2 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to identify regions that are rich or deficient in electrons, which helps predict how the molecule will interact with other species. Typically, red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the nitrogen and chlorine atoms and positive potential around the amine hydrogens.

Calculations are often performed on molecules in the gaseous state (in vacuum). However, chemical reactions and biological processes typically occur in a solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent on the molecule's properties. Including a solvent can influence the optimized geometry, electronic properties, and predicted spectra, providing a more realistic description of the molecule's behavior in solution.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, vibrates, and changes its conformation at a given temperature.

For this compound, a key application of MD would be to explore the conformational landscape related to the rotation around the single bond connecting the two phenyl rings. The simulation would show the preferred dihedral angles and the energy barriers to rotation, providing insight into the molecule's flexibility and the different shapes it can adopt in a solution.

Computational Mechanistic Elucidation of Reaction Pathways

General computational studies on related aromatic amines and halogenated compounds exist, providing a foundational understanding of how substituent effects and electronic properties influence reactivity. For instance, computational analyses of nucleophilic aromatic substitution (SNAr) reactions on chloro-substituted aromatic rings have detailed the energetic profiles of Meisenheimer intermediates and the influence of activating and deactivating groups. Similarly, theoretical investigations into the mechanisms of metal-catalyzed cross-coupling reactions, a common method for forming the biaryl linkage seen in this compound, have elucidated the elementary steps of oxidative addition, transmetalation, and reductive elimination.

However, specific quantitative data, such as the calculated energy barriers for specific reactions involving this compound or the optimized geometries of its transition states, remains uninvestigated in the current body of scientific literature. Such studies would be invaluable for understanding its reactivity, predicting potential reaction products, and optimizing synthetic routes. The absence of this specific research highlights a gap in the current understanding of the fundamental chemical behavior of this compound and presents an opportunity for future computational investigations.

Chemical Reactivity and Mechanistic Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for aryl halides. However, unlike typical alkyl halide substitutions, the mechanism for SNAr reactions on aromatic rings is distinct, largely influenced by the electronic properties of the ring and its substituents. Aromatic nucleophilic substitution reactions are a significant class of organic synthetic reactions and continue to be the subject of kinetic and mechanistic studies nih.gov.

Kinetic Studies and Rate Determining Steps

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The second step involves the departure of the leaving group, which restores the aromaticity of the ring.

For most SNAr reactions, the initial addition of the nucleophile and the formation of the Meisenheimer complex is the rate-determining step. masterorganicchemistry.comnih.gov This is supported by the "element effect," where the reaction rate is often faster with fluoride (B91410) as a leaving group compared to other halogens (F > Cl ≈ Br > I), despite the C-F bond being the strongest. nih.gov This observation indicates that the C-X bond is not significantly broken in the slowest step of the reaction. masterorganicchemistry.com Kinetic studies typically show second-order kinetics, being first-order in both the aromatic substrate and the nucleophile. researchgate.net

The reaction pathway can be visualized through a reaction coordinate diagram, where the formation of the negatively charged Meisenheimer intermediate represents a valley between two transition states. The first transition state, leading to the intermediate, is typically the higher energy barrier to overcome. masterorganicchemistry.com

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Rate Law | Dependence of reaction rate on reactant concentrations. | Rate = k[Aryl Halide][Nucleophile] |

| Rate-Determining Step | The slowest step in the reaction mechanism. | Formation of the Meisenheimer intermediate masterorganicchemistry.com |

| Activation Enthalpy (ΔH‡) | Energy barrier for the reaction. | Varies based on substrate and nucleophile. |

| Activation Entropy (ΔS‡) | Change in disorder during the transition state formation. | Often negative, indicating an associative mechanism. nih.gov |

Influence of Substituent Effects and Solvent Polarity

The rate and feasibility of SNAr reactions are profoundly influenced by the substituents on the aromatic ring and the polarity of the reaction solvent.

Substituent Effects: SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂), cyano (–CN), or sulfonyl (–SO₂CF₃), positioned ortho or para to the leaving group. nih.govlibretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining step. libretexts.orgmasterorganicchemistry.com In the case of 2-Chloro-5-phenylaniline, the aniline (B41778) (–NH₂) group is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. The phenyl group at the meta position relative to the chlorine has a weaker electronic influence. Consequently, this compound is expected to be significantly less reactive in SNAr reactions compared to substrates activated with powerful EWGs.

| Factor | Effect on Rate | Reason |

|---|---|---|

| Electron-Withdrawing Group (ortho/para) | Increases | Stabilizes the negative charge of the Meisenheimer intermediate. libretexts.org |

| Electron-Donating Group | Decreases | Destabilizes the negatively charged intermediate. |

| Polar Aprotic Solvent (e.g., DMSO) | Increases | Enhances nucleophilicity by poorly solvating the nucleophilic anion. d-nb.info |

| Protic Solvent (e.g., Methanol) | Decreases | Reduces nucleophilicity through hydrogen bonding with the nucleophile. nih.gov |

Metal-Catalyzed Carbon-Hydrogen (C-H) Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. catalyst-enabling-synthetic-chemistry.comresearchgate.net For a substrate like this compound, the presence of the aniline group provides a handle for directing metal catalysts to specific C-H bonds.

Regioselectivity and Chemoselectivity in C-H Activation

A central challenge in C-H activation is controlling the site of reaction, known as regioselectivity. beilstein-journals.org This is often achieved by using a directing group, which is a functional group within the substrate that coordinates to the metal catalyst and positions it in proximity to a specific C-H bond. researchgate.net In this compound, the amino group can act as a directing group, facilitating the activation of ortho-C–H bonds on either the aniline ring or the adjacent phenyl ring. acs.org

The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the catalyst interacts with the C-H bond, leading to the formation of a metallacyclic intermediate. beilstein-journals.org The stability of this intermediate often dictates the regioselectivity of the reaction. beilstein-journals.org Chemoselectivity, or the preferential reaction of one functional group over another, is also a critical consideration, especially in complex molecules.

| Directing Group | Typical Catalyst | Favored Position of C-H Activation |

|---|---|---|

| Pyridine/Quinoline Nitrogen | Pd, Rh, Ir | ortho-C-H bond of the adjacent ring. researchgate.netmdpi.com |

| Amide/Amine | Pd, Rh, Co | ortho-C-H bond of an adjacent aryl group. catalyst-enabling-synthetic-chemistry.comacs.org |

| Carboxylic Acid | Pd, Rh | ortho-C-H bond of an adjacent aryl group. mdpi.com |

Catalyst Design and Optimization for C-H Activation Reactions

The development of efficient catalysts is paramount for advancing C-H activation chemistry. Transition metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and cobalt (Co) are frequently employed. researchgate.netbeilstein-journals.orgrsc.org The design of a catalytic system involves careful selection of the metal center, ligands, and additives to achieve high efficiency and selectivity under mild conditions. researchgate.net

Metal Center: The choice of metal influences the reactivity and the types of bonds that can be formed. Palladium is widely used for C-C and C-heteroatom bond formations, while rhodium and cobalt have also shown unique reactivity. mdpi.comrsc.orgbeilstein-journals.org

Ligands: Ligands play a crucial role in stabilizing the metal catalyst and tuning its electronic and steric properties. The development of chiral ligands has enabled enantioselective C-H functionalization, allowing for the creation of chiral centers with high stereocontrol. mdpi.com

Additives/Oxidants: Many C-H activation cycles require an oxidant to regenerate the active catalytic species. beilstein-journals.org However, a major goal in the field is the development of protocols that proceed under milder conditions, avoiding the need for harsh stoichiometric oxidants. researchgate.net Dual catalytic systems, which might combine a metal catalyst with a photocatalyst, represent an innovative approach to achieve this. beilstein-journals.org

| Metal Catalyst | Typical Ligand Type | Common Applications |

|---|---|---|

| Palladium (Pd) | Phosphines, Carbenes, Amino Acids | Arylation, Acetoxylation, Carbonylation. catalyst-enabling-synthetic-chemistry.combeilstein-journals.org |

| Rhodium (Rh) | Cyclopentadienyl (Cp), Chiral Carboxylic Acids | Alkenylation, Annulation, Enantioselective C-C coupling. catalyst-enabling-synthetic-chemistry.commdpi.com |

| Cobalt (Co) | Cyclopentadienyl (Cp), Salox | Enantioselective C-H functionalization. rsc.org |

Intramolecular and Intermolecular C-H Annulation Reactions

Metal-catalyzed C-H activation can be coupled with annulation reactions to construct new ring systems, providing rapid access to complex polycyclic molecules. These reactions can be either intramolecular (within the same molecule) or intermolecular (between two different molecules).

A relevant example of an intramolecular C-H annulation is the synthesis of phenanthridinones from 2-arylaniline precursors. acs.org In this type of transformation, the amino group directs a metal catalyst to an ortho-C–H bond of the adjacent phenyl ring. This activated C-H bond then reacts with a carbonyl source (such as DMF or CO gas) in a process that ultimately closes a new six-membered ring, forming the rigid phenanthridinone core. acs.org This strategy transforms a simple aniline derivative into a valuable heterocyclic scaffold.

Intermolecular C-H annulation reactions typically involve the coupling of a substrate containing a directing group with an unsaturated partner, such as an alkyne or an alkene. catalyst-enabling-synthetic-chemistry.com The metal catalyst first activates a C-H bond on the primary substrate and then facilitates the insertion of the coupling partner, followed by cyclization to form a new ring.

Organometallic Chemistry and Ligand Applications

The field of organometallic chemistry extensively utilizes aniline and its derivatives as ligands for various transition metals. These ligands, including structurally related compounds to this compound, play a crucial role in stabilizing metal centers and influencing the catalytic activity of the resulting complexes. The electronic and steric properties of the aniline ligand can be finely tuned by altering the substituents on the phenyl ring, which in turn affects the performance of the metal complex in catalytic transformations.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with aniline-based ligands is a well-established area of research. For a ligand such as this compound, several synthetic routes can be envisaged based on standard organometallic preparatory methods.

Synthesis: A common method for the synthesis of palladium(II) complexes, for instance, involves the reaction of the aniline derivative with a suitable palladium precursor. One such precursor is the chloro-bridged dimer, [{Pd(NHC)(Cl)(μ-Cl)}₂], where NHC is an N-heterocyclic carbene. The reaction typically proceeds by treating the dimer with the aniline in a solvent like dichloromethane (B109758) at room temperature, leading to the formation of stable, well-defined [(NHC)PdCl₂(aniline)] complexes. nih.gov Another approach involves the use of a ligand-free precursor like PdCl₂(aniline)₂, which can facilitate the screening of different NHC salts. nih.gov

Similarly, palladium composites and complexes can be synthesized using chemical oxidants like PdCl₄²⁻ and PdCl₆²⁻ in the presence of aniline. unlv.edu The reaction conditions, such as the presence or absence of acid, can influence whether a complex or a polymer is formed. unlv.edu

Characterization: Once synthesized, these new metal complexes are subjected to a variety of analytical techniques for thorough characterization. These methods are crucial for confirming the structure and understanding the electronic properties of the complexes.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for elucidating the structure of these complexes in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the aniline ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the N-H bond.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. unlv.edu

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, including bond lengths and angles between the metal center and the coordinated ligands. For example, X-ray analysis of [(NHC)PdCl₂(aniline)] complexes has confirmed their molecular structures. nih.gov

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, confirming their empirical formula.

Thermogravimetric Analysis (TGA): TGA can be employed to study the thermal stability of the complexes. unlv.edu

| Technique | Information Obtained |

|---|---|

| NMR Spectroscopy | Structural information in solution |

| IR Spectroscopy | Confirmation of ligand coordination |

| UV-Visible Spectroscopy | Electronic transition data |

| X-ray Crystallography | Definitive solid-state structure |

| Elemental Analysis | Empirical formula determination |

| Thermogravimetric Analysis | Thermal stability |

Catalytic Activity of Metal Complexes Derived from Aniline Ligands

Transition metal complexes bearing aniline ligands have demonstrated significant catalytic activity in a range of organic transformations, most notably in cross-coupling reactions. The electronic and steric nature of the substituents on the aniline ring can profoundly impact the efficiency and selectivity of the catalyst.

Palladium-NHC complexes stabilized by aniline ligands have proven to be highly active precatalysts for several important reactions: nih.gov

Suzuki-Miyaura Cross-Coupling: These complexes are effective in the Suzuki-Miyaura cross-coupling of amides and esters via N-C(O) and C-O activation, respectively, as well as in the coupling of aryl chlorides. nih.gov Research has shown that electron-withdrawing substituents on the aniline ligand can enhance the catalytic activity, particularly in more challenging C-O bond activations. nih.gov

Buchwald-Hartwig Amination: The amination of aryl halides is another area where these catalysts show promise, demonstrating their capability in C-N bond formation. nih.gov

The versatility of aniline as a ligand stems from its ready availability and the ease with which its electronic and steric properties can be modified. This allows for the fine-tuning of the catalyst's performance for specific and challenging cross-coupling reactions. nih.gov The stability of these complexes, often being air- and moisture-stable, adds to their practical utility in synthetic chemistry. nih.gov

| Reaction | Substrates | Key Features |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Amides, Esters, Aryl Chlorides | Enhanced activity with electron-withdrawing groups on aniline. nih.gov |

| Buchwald-Hartwig Amination | Aryl Halides | Effective for C-N bond formation. nih.gov |

Environmental Transformation and Degradation Pathways

Microbial Biotransformation and Biodegradation Studies

Microbial activity is a primary driver for the breakdown of organic pollutants in soil and aquatic systems. Bacteria, in particular, have evolved diverse enzymatic systems to utilize aromatic compounds as sources of carbon and energy. The degradation of halogenated aromatic compounds like 2-Chloro-5-phenylaniline involves complex multi-step pathways that are dependent on environmental conditions, most notably the presence or absence of oxygen.

The microbial degradation of aromatic amines, including chloroanilines, proceeds through distinct mechanisms depending on the availability of oxygen.

Aerobic Degradation: In the presence of oxygen, bacteria typically initiate the degradation of aromatic amines by employing oxygenase enzymes. This process involves the hydroxylation of the aromatic ring, making it susceptible to cleavage. For chloroanilines, this aerobic catabolism often begins with an oxidative deamination or an initial dioxygenation reaction. The presence of chlorine substituents can slow down the degradation process compared to non-halogenated aniline (B41778). Many bacteria are known to mineralize or transform various monocyclic aromatic amines, using them as a sole source of carbon and energy mdpi.com. The degradation generally proceeds with the release of ammonia (B1221849), which can occur either before or after the aromatic ring is cleaved mdpi.com.

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism for chlorinated aromatic compounds is reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. This process is a crucial first step, as the removal of halogens often makes the molecule less toxic and more amenable to subsequent degradation. Studies on various chloroanilines have shown their disappearance in anaerobic sediment/water systems follows first-order kinetics science.gov. For instance, a bacterial strain identified as Geobacter sp. KT5 has been shown to utilize a range of chloroanilines as sources of carbon and energy under anaerobic conditions, using Fe(III) as a terminal electron acceptor mdpi.com. The degradation pathway for chloroanilines in this bacterium involves the preferential removal of ortho and para halogen substituents before the complete breakdown of the molecule mdpi.com. In some cases, anaerobic biotransformation can lead to the formation of aromatic amines from other pollutants, such as nitroaromatics and azo dyes, which are then subject to further degradation mdpi.com.

Interactive Table: Comparison of Aerobic and Anaerobic Degradation of Aromatic Amines

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Obligatory | Occurs in the absence of oxygen |

| Initial Reaction | Ring hydroxylation by oxygenases | Reductive dehalogenation |

| Key Process | Oxidative cleavage of the aromatic ring | Removal of chlorine substituents |

| Electron Acceptor | Oxygen | Alternative acceptors (e.g., Fe(III), sulfate) |

| Common Products | Catechols, chlorocatechols, CO₂, H₂O | Dehalogenated anilines, aniline |

| Example Organisms | Rhodococcus sp., Pseudomonas sp. | Geobacter sp., various sediment consortia |

The stepwise breakdown of aromatic amines by microorganisms leads to the formation of various metabolic intermediates, catalyzed by specific enzymes.

In aerobic pathways, the initial attack on the aromatic ring is often catalyzed by monooxygenase or dioxygenase enzymes. For example, the degradation of 2-Chloro-4-Nitroaniline by Rhodococcus sp. strain MB-P1 is initiated by a flavin-dependent monooxygenase, which leads to the formation of 4-amino-3-chlorophenol (B108459) (4-A-3-CP) researchgate.netnih.gov. This intermediate is subsequently transformed by a dioxygenase to 6-chlorohydroxyquinol (6-CHQ) researchgate.netnih.gov. These enzymes are central to preparing the aromatic ring for cleavage by introducing hydroxyl groups.

Other key enzymes in the degradation of aromatic compounds include peroxidases and laccases . These enzymes, often produced by white-rot fungi, have broad substrate specificity and can degrade a wide range of recalcitrant compounds, including aromatic amines, through radical-based reactions plos.orgugm.ac.id. Laccases, for instance, are multi-copper phenol (B47542) oxidases that can catalyze the oxidation and polymerization of anilines and phenols ugm.ac.id.

Interactive Table: Key Enzymes and Intermediates in Aromatic Amine Degradation

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Key Intermediate(s) | Source(s) |

| Monooxygenases | Flavin-dependent monooxygenase | 2-Chloro-4-Nitroaniline | 4-amino-3-chlorophenol | researchgate.netnih.gov |

| Dioxygenases | Catechol 2,3-dioxygenase | p-chloroaniline, 4-chlorocatechol (B124253) | 2-hydroxy-5-chloromuconic semialdehyde | researchgate.net |

| Dioxygenases | Aniline dioxygenase | 4-amino-3-chlorophenol | 6-chlorohydroxyquinol | nih.gov |

| Oxidoreductases | Laccase | Aromatic amines, phenols | Polymerized products | ugm.ac.id |

| Dehalogenases | Reductive dehalogenase | Chloroanilines | Dechlorinated anilines | science.govmdpi.com |

Following the initial hydroxylation steps, the aromatic ring becomes unstable and can be cleaved by dioxygenase enzymes. The two primary aerobic pathways for the cleavage of catecholic intermediates are the ortho-cleavage and meta-cleavage pathways.

The ortho-cleavage pathway , also known as the β-ketoadipate pathway, involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. This pathway ultimately leads to the formation of succinyl-CoA and acetyl-CoA, which can enter the central metabolic cycle (TCA cycle). The degradation of chloroanilines by some bacteria proceeds via a modified ortho-pathway involving chlorocatechol as a key intermediate.

The meta-cleavage pathway involves the cleavage of the bond adjacent to the two hydroxyl groups. A study on the degradation of p-chloroaniline by Diaphorobacter PCA039 identified intermediates such as 4-chlorocatechol and 2-hydroxy-5-chloromuconic semialdehyde, which are characteristic of a meta-cleavage pathway researchgate.net. This was a significant finding as it demonstrated a new pathway for chloroaniline biodegradation researchgate.net. The choice between the ortho- and meta-cleavage pathways is determined by the specific enzymes possessed by the microbial strain and the nature of the substituents on the aromatic ring. After ring cleavage, the resulting aliphatic intermediates are further metabolized to central cellular components geneonline.com.

Chemical Reactivity in Aquatic and Environmental Matrices

In addition to microbial degradation, this compound can undergo chemical transformations in the environment, particularly in aquatic systems where it may react with disinfectants used in water treatment.

Water disinfection processes commonly use strong oxidizing agents like free chlorine (hypochlorous acid/hypochlorite), chloramines, or chlorine dioxide. Aromatic amines are known to react with these disinfectants, leading to the formation of various transformation products.

Studies on amine-containing pharmaceuticals show they undergo a rapid reaction with free chlorine to form chlorinated amines researchgate.netresearchgate.netnih.gov. These N-chlorinated intermediates can be unstable and may decompose into other species nih.gov. The reaction rates are generally much slower with combined chlorine (chloramines) researchgate.netnih.gov. The reaction of chlorine with aromatic amino acids can lead to the formation of various disinfection byproducts (DBPs), including highly toxic chlorophenylacetonitriles (CPANs) mdpi.com.

Chlorine dioxide is another potent oxidant used for disinfection. It reacts with organic compounds primarily through oxidation rather than electrophilic substitution, which means it is less likely to form chlorinated organic byproducts like trihalomethanes compared to free chlorine nih.govscotmas.com. Chlorine dioxide rapidly oxidizes secondary and tertiary amines scotmas.com. The reaction products are typically oxidized species, such as quinones and aldehydes, and may include some chlorinated compounds, although generally at lower concentrations than with chlorine treatment nih.gov.

Interactive Table: Reactivity of Aromatic Amines with Disinfectants

| Disinfectant | Reactivity with Aromatic Amines | Typical Transformation Products | Source(s) |

| Free Chlorine (HOCl/OCl⁻) | Rapid reaction | N-chlorinated amines, aldehydes, nitriles, chlorophenylacetonitriles (CPANs) | mdpi.comresearchgate.netnih.gov |

| Chloramines (NH₂Cl) | Significantly slower than free chlorine | Limited transformation expected under typical conditions | researchgate.netnih.gov |

| Chlorine Dioxide (ClO₂) | Rapid oxidation | Quinones, aldehydes, other oxidized species; fewer chlorinated byproducts | nih.govscotmas.com |

The rate at which this compound degrades in the environment is influenced by several factors, including pH, temperature, and the presence of other substances.

The degradation kinetics of pollutants often follow pseudo-first-order or second-order models. For instance, the photocatalytic degradation of aniline and chloroanilines is often described by the Langmuir-Hinshelwood model, which simplifies to a pseudo-first-order model at low substrate concentrations mdpi.com. The degradation of the pesticide linuron (B1675549) during chlorination was found to follow a second-order kinetic model nih.gov.

Several environmental factors can significantly impact these reaction rates:

pH: The pH of the water can greatly affect both microbial and chemical degradation rates. For chemical oxidation, pH influences the speciation of both the target compound and the oxidant. For example, the chlorination degradation rate of linuron reached its maximum at a neutral pH of 7 nih.gov. Similarly, the reaction rates for the degradation of pesticides by chlorine dioxide and ozone are higher in neutral and alkaline conditions compared to acidic conditions mdpi.com.

Temperature: Higher temperatures generally increase the rate of chemical reactions and microbial metabolism, thus accelerating degradation. The degradation of linuron by chlorine increased with rising temperature nih.gov.

Presence of other substances: The presence of natural organic matter (NOM), such as humic acids, can affect degradation by competing for oxidants or by acting as photosensitizers. The presence of bromide ions in water can lead to the formation of brominated DBPs during chlorination nih.gov.

Research on the advanced oxidation of 4-chloroaniline (B138754) showed that degradation followed pseudo-first-order kinetics, with complete degradation achieved after 90 minutes of irradiation under specific conditions researchgate.net. The rate of degradation is also dependent on the concentration of the oxidant; for pesticides treated with chlorine dioxide or ozone, the degradation rate increases with higher disinfectant concentrations mdpi.com.

Substituent Effects on Environmental Fate

The environmental persistence and degradation pathways of this compound are dictated by the chemical and physical properties conferred by its three core components: the aniline backbone, the chloro substituent, and the phenyl substituent. While specific environmental fate data for this compound is not extensively documented, the influence of each substituent can be inferred from studies on related compounds such as aniline, chloroanilines, and diphenylamine (B1679370). These effects are primarily categorized into electronic effects, which alter the reactivity of the aromatic ring, and steric effects, which can hinder enzymatic attacks by microorganisms.

Influence of the Chloro Substituent:

The presence of a chlorine atom on the aniline ring significantly impacts its environmental fate. As a halogen, chlorine is an electron-withdrawing group. This property has several consequences for degradation:

Reduced Susceptibility to Electrophilic Attack: The electron-withdrawing nature of chlorine deactivates the aromatic ring, making it less susceptible to electrophilic attack by the oxygenase enzymes that initiate aerobic biodegradation. This deactivation generally leads to increased persistence compared to the parent aniline molecule. In contrast to aniline, which is rapidly metabolized, chloroaniline is more persistent in the environment.

Increased Recalcitrance and Toxicity: Chlorination often increases the recalcitrance of aromatic compounds. It has been reported that biodegrading chlorinated anilines is more difficult than biodegrading chlorinated phenols in natural waters besjournal.com. The presence of chlorine can also increase the toxicity of the compound to the microorganisms responsible for degradation, potentially slowing the process.

Positional Effects: The position of the chlorine atom influences the degradation rate. Studies on monochloroanilines have shown that the rate and pathway of degradation can vary between ortho, meta, and para isomers. For instance, some bacterial strains that can degrade aniline fail to metabolize monochlorinated anilines without an additional carbon source researchgate.net. However, specialized microorganisms capable of utilizing chloroanilines have been isolated. The degradation of 2-chloroaniline (B154045) (o-chloroaniline) has been observed to have a longer lag period compared to aniline, though its metabolic efficiency can be improved by the presence of aniline as a co-metabolite besjournal.comnih.gov. In one study, when 2-chloroaniline was incubated in loam soil, 40% of the initial amount remained after two weeks, and 20% remained after eight weeks, indicating a slow degradation process nih.gov.

Influence of the Phenyl Substituent:

The addition of a second phenyl group, creating a biphenyl-like structure, introduces different but equally significant effects on the molecule's environmental behavior:

Increased Hydrophobicity and Sorption: The phenyl group is large and nonpolar, which significantly increases the molecule's hydrophobicity (log Kow of diphenylamine is 3.50). This leads to a greater tendency to adsorb to soil organic matter and sediment, reducing its bioavailability for microbial degradation in the aqueous phase.

Steric Hindrance: The bulky nature of the phenyl group can create steric hindrance, physically blocking the active sites of microbial enzymes and preventing effective binding and degradation. This is a common issue in the biodegradation of large, complex aromatic molecules like polycyclic aromatic hydrocarbons (PAHs).

Resistance to Biodegradation: Reflecting these challenges, studies on diphenylamine (N-phenylaniline) show it is not readily biodegradable. Research on the biodegradability of diphenylamine and its derivatives is described as very sparse, which itself suggests a lack of significant microbial degradation pathways researchgate.net.

Combined Effects on this compound:

The combination of both a chloro and a phenyl substituent on the aniline ring is expected to result in a compound with considerable environmental persistence. The chloro group's deactivation of the ring and the phenyl group's steric hindrance and hydrophobicity would likely make this compound more resistant to microbial degradation than either 2-chloroaniline or diphenylamine alone.

Degradation, when it occurs, would likely proceed slowly and may depend on co-metabolic processes or specialized microbial consortia. Abiotic degradation pathways, such as photodegradation, may play a more significant role in its environmental fate. Diphenylamine, for example, exhibits very low persistence in direct water photolysis experiments wikipedia.org. Similarly, 2-chloroaniline can absorb ultraviolet light above 290 nm, suggesting that direct environmental photolysis is possible nih.gov. The degradation of diphenylamine by chemical oxidation (using persulfate) has been shown to follow pseudo-first-order kinetics, with over 90% removal achievable in 45 minutes under specific laboratory conditions nih.govresearchgate.net. This suggests that abiotic oxidative processes could be a relevant degradation pathway for this compound in certain environments.

The following table summarizes the degradation characteristics of the parent and related substituted compounds, illustrating the impact of the chloro and phenyl substituents.

| Compound | Key Substituent(s) | Observed Degradation Characteristics | Primary Influencing Factor(s) |

|---|---|---|---|

| Aniline | None | Generally considered readily biodegradable; can be rapidly metabolized by various microorganisms. nih.gov Maximum biodegradation rate of 10.05 mg·(L·h)⁻¹ observed under specific conditions. researchgate.net | Activated aromatic ring susceptible to enzymatic attack. |

| 2-Chloroaniline | Chloro- | More persistent than aniline; degradation often shows a lag phase. besjournal.com In soil, 60% degradation was observed over two weeks. nih.gov Biodegradation can be enhanced by the presence of aniline. besjournal.comnih.gov | Electronic: Electron-withdrawing effect of chlorine deactivates the aromatic ring. |

| Diphenylamine | Phenyl- | Studies on biodegradability are sparse; generally not readily biodegradable. researchgate.net Subject to photodegradation and chemical oxidation. wikipedia.orgnih.gov | Steric Hindrance: Bulky structure hinders enzymatic attack. Hydrophobicity: High sorption to soil/sediment reduces bioavailability. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-phenylaniline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with classic methods like Ullmann coupling or Buchwald-Hartwig amination, adjusting variables (e.g., catalyst loading, temperature, solvent polarity) using Design of Experiments (DOE) to optimize yield and purity. Monitor reaction progress via TLC or HPLC, and characterize intermediates with H/C NMR. For reproducibility, document solvent drying protocols and inert atmosphere conditions .

Q. How should researchers characterize this compound to confirm structural fidelity and purity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze aromatic proton environments and chlorine/amine substituents.

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate empirical formula compliance.

Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What solvents and conditions are optimal for studying the solubility and stability of this compound in experimental setups?

- Methodological Answer : Perform solubility tests in aprotic solvents (e.g., DMSO, THF) and polar protic solvents (e.g., ethanol) using gravimetric analysis. Assess stability under UV light, humidity, and oxidative conditions via accelerated aging studies. Use HPLC to quantify degradation products and establish storage guidelines (e.g., inert gas, desiccants) .

Q. How can researchers design controlled experiments to evaluate the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Compare reactivity across palladium/copper catalysts (e.g., Pd(OAc) vs. CuI) in model reactions (e.g., Suzuki-Miyaura coupling). Control variables include ligand choice (e.g., biphenylphosphines), base (e.g., KCO), and solvent (e.g., toluene/DMF). Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic efficiencies for this compound-derived intermediates?

- Methodological Answer : Employ kinetic isotope effects (KIEs) and Hammett plots to elucidate whether electron-withdrawing substituents (e.g., Cl) influence rate-determining steps. Pair with DFT calculations to map transition states and compare activation barriers across studies. Replicate conflicting experiments with standardized protocols to isolate variables (e.g., trace oxygen levels) .

Q. What computational strategies are effective for predicting the electronic properties of this compound in drug discovery contexts?

- Methodological Answer : Use Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. Validate against experimental UV-Vis and cyclic voltammetry data. Incorporate molecular docking to assess binding affinities with biological targets .

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

- Methodological Answer : Conduct meta-analysis of literature data to identify outliers. Use statistical tools (e.g., ANOVA) to test for significant differences in methodologies (e.g., purification techniques, catalyst sources). Perform controlled replicates under identical conditions, reporting confidence intervals and error margins .

Q. What strategies are recommended for designing this compound analogs with enhanced bioactivity while minimizing toxicity?